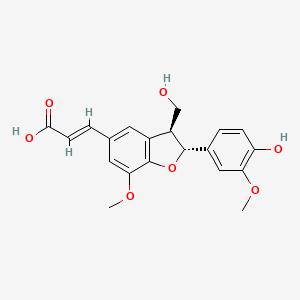![molecular formula C27H32O16 B3029037 (2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one CAS No. 501434-65-7](/img/structure/B3029037.png)
(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one" is a complex organic molecule that appears to be related to a class of compounds that exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, properties, and potential applications.
Synthesis Analysis
The synthesis of complex organic molecules often involves multistep reactions, as seen in the preparation of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) . Similarly, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters and the one-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates demonstrate the complexity and creativity required in organic synthesis. These methods may provide a foundation for the synthesis of the compound , suggesting that a multistep approach with careful selection of reagents and conditions is necessary.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their function and reactivity. The crystal packing and intermolecular hydrogen bonds in the structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid and the planar ligand skeleton in hexacyclic binuclear tin complexes are examples of how molecular structure can be characterized and analyzed. These studies, along with spectroscopic evaluations, can provide insights into the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of organic molecules can be influenced by their functional groups and molecular structure. The synthesis of various 2-phenyl-3,4-substituted oxazoles and the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for heterocycles illustrate the types of chemical reactions that similar compounds can undergo. These reactions may include nucleophilic ring-opening, cyclocondensation, and cycloaromatization, which could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are determined by their molecular structure and composition. The water solubility of salts , the molecular weights and physical properties of biobased furan polyesters , and the low toxicity and water solubility of BHM-3 dimer are all important properties that can influence the application and handling of these compounds. The analysis of these properties can provide a comprehensive understanding of how the compound might behave in different environments.
Scientific Research Applications
Solubility Studies
- The solubilities of certain saccharides, including compounds structurally similar to the requested molecule, have been studied in ethanol-water mixtures. This research contributes to understanding the solubility behavior of complex molecules in different solvents, which is crucial for pharmaceutical and chemical processing applications (Gong et al., 2012).
Catalytic Applications
- Research on 2-amino glucose, structurally related to the molecule , discusses its use in synthesizing environmentally friendly nanocatalysts for green chemistry applications (Aghazadeh & Nikpassand, 2019).
Computational Chemistry and Vibrational Spectroscopy
- A study focused on the computational and vibrational spectroscopy analysis of quercetin 3-D-galactoside, a compound related to the queried molecule. This research provides insights into the molecular properties and potential applications in fields like materials science and drug design (Aydın & Özpozan, 2020).
Organic Synthesis and Asymmetric Catalysis
- Studies on chiral hydroxyl monophosphane and bisphospholanes derived from D-mannitol, which shares structural features with the requested molecule, show applications in asymmetric catalysis, an essential process in pharmaceutical synthesis (Li et al., 2000).
Bioremediation and Environmental Applications
- Research on laccase from Fusarium incarnatum used in the bioremediation of Bisphenol A, a compound structurally similar to the requested molecule, showcases the potential of enzymes in environmental cleanup processes (Chhaya & Gupte, 2013).
properties
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-15-18(32)21(35)23(37)26(41-15)40-14-6-13-17(11(31)5-12(39-13)9-1-3-10(30)4-2-9)20(34)25(14)43-27-24(38)22(36)19(33)16(8-29)42-27/h1-4,6,12,15-16,18-19,21-24,26-30,32-38H,5,7-8H2/t12-,15+,16+,18+,19+,21-,22-,23+,24+,26+,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXUBJSZSRYMU-BVOAZBDASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=C(C(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)
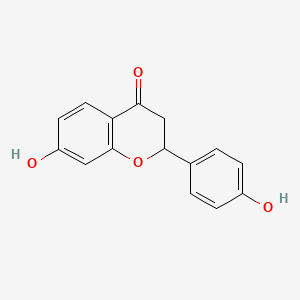
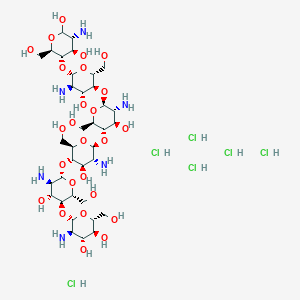
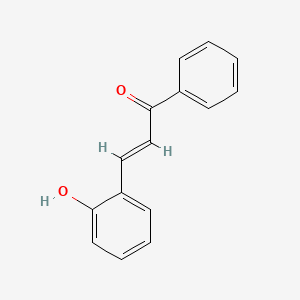
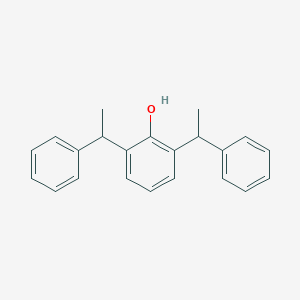
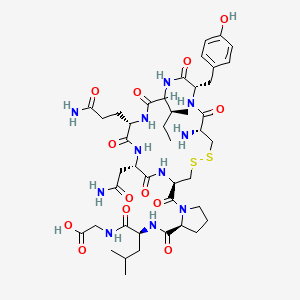
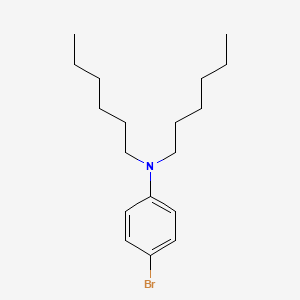
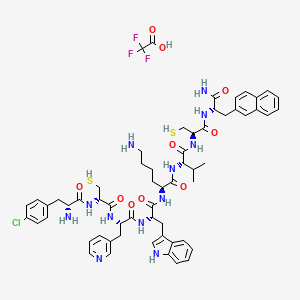
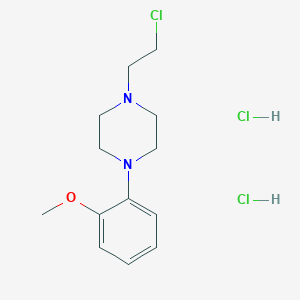
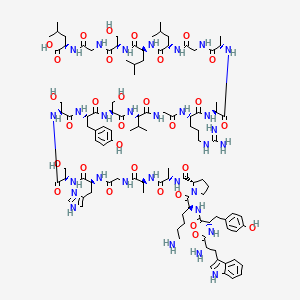
![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)
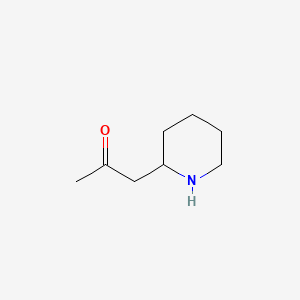
![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)
